3-Hydroxypyridine 1-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3-Hydroxypyridine 1-oxide (3-HOPO) is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported using different methods, including oxidation of 3-hydroxypyridine with various oxidizing agents like hydrogen peroxide or peracetic acid []. 3-HOPO can be further characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity [].

Biological Activities:

Research suggests that 3-HOPO possesses diverse biological activities, making it a subject of interest in various scientific studies. Some of the reported activities include:

- Antioxidant properties: Studies have shown that 3-HOPO exhibits free radical scavenging activity, potentially protecting cells from oxidative damage [].

- Antimicrobial activity: Research suggests that 3-HOPO might have antibacterial and antifungal properties, although further investigation is needed to understand its efficacy and mechanism of action [, ].

- Enzyme inhibition: 3-HOPO has been reported to inhibit certain enzymes, such as acetylcholinesterase, which might be relevant in the context of neurodegenerative diseases.

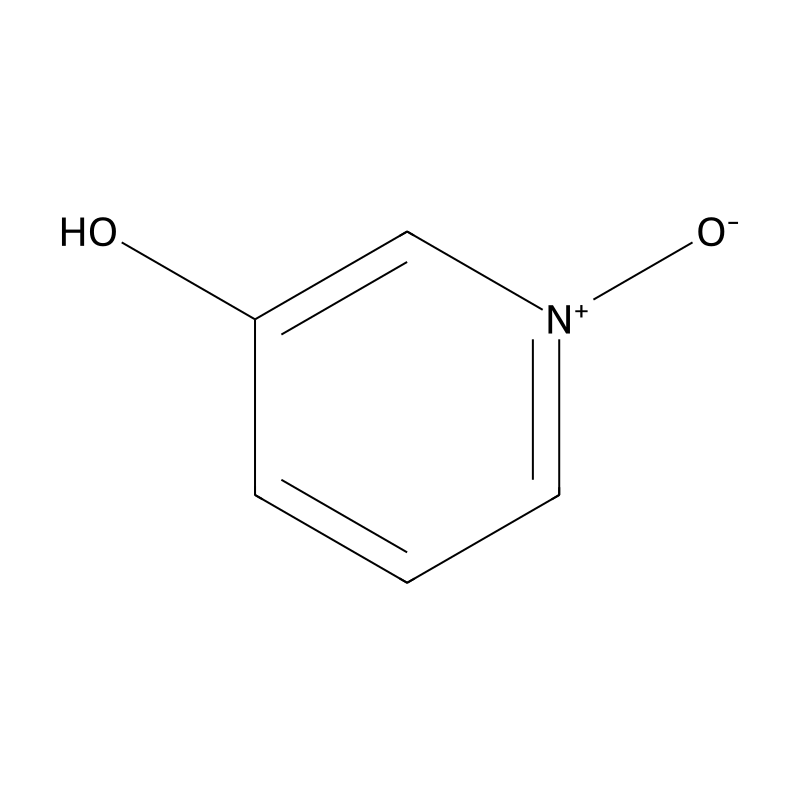

3-Hydroxypyridine 1-oxide, also known as pyridin-3-ol 1-oxide, is an organic compound with the molecular formula C₅H₅NO₂ and a molecular weight of approximately 111.10 g/mol. This compound features a hydroxyl group (-OH) attached to the third carbon of the pyridine ring, along with an N-oxide functional group. The compound is recognized for its distinct structural properties, which influence its reactivity and biological activity.

In acidic solutions, this compound can exist in a protonated form, which alters its reactivity profile . Furthermore, it has been shown to participate in oxidation reactions, such as Elbs oxidation, where it can be converted into other pyridine derivatives .

3-Hydroxypyridine 1-oxide exhibits significant biological activity. It has been studied for its potential therapeutic effects, including neuroprotective properties and the ability to modulate neurotransmitter systems. The compound's structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies .

Additionally, safety data indicate that while it can cause skin and eye irritation, it is also classified as a potential carcinogen under certain conditions .

Several synthesis methods have been developed for 3-Hydroxypyridine 1-oxide:

- Direct Hydroxylation: This method involves the hydroxylation of pyridine derivatives using oxidizing agents.

- N-Oxidation: The compound can be synthesized by oxidizing 3-hydroxypyridine using reagents like hydrogen peroxide or peracids.

- Reactions with Alkylating Agents: The reaction of pyridin-3-ol with alkylating agents can yield N-oxides through substitution reactions.

These methods allow for the production of 3-Hydroxypyridine 1-oxide with varying degrees of purity and yield .

3-Hydroxypyridine 1-oxide has several applications across various fields:

- Pharmaceuticals: Its neuroprotective properties make it a candidate for drug development aimed at treating neurodegenerative diseases.

- Agriculture: It may be used in developing agrochemicals due to its biological activity against pests.

- Chemical Intermediates: The compound serves as an intermediate in synthesizing other organic compounds and materials.

These applications highlight its versatility in both industrial and research settings .

Research on interaction studies involving 3-Hydroxypyridine 1-oxide indicates that it can interact with various enzymes and receptors within biological systems. Its ability to modulate neurotransmitter release suggests potential interactions with synaptic proteins and receptors involved in neuropharmacology. Such interactions could lead to significant implications for drug design targeting neurological pathways .

Several compounds share structural similarities with 3-Hydroxypyridine 1-oxide, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pyridin-2-one | C₅H₄N₂O | Exhibits different reactivity due to position of functional groups. |

| Pyridin-4-ol | C₅H₅NO | Similar hydroxyl group but different biological activities. |

| 2-Hydroxypyridine | C₅H₅NO | Different position of hydroxyl group affects reactivity patterns. |

Uniqueness of 3-Hydroxypyridine 1-Oxide: Unlike its analogs, 3-Hydroxypyridine 1-oxide's N-oxide functionality allows for unique reactivity patterns and biological interactions that are not present in other pyridine derivatives. This distinctiveness makes it particularly interesting for pharmaceutical research and development .

The historical development of 3-hydroxypyridine 1-oxide traces back to the broader discovery of pyridine nitrogen-oxide chemistry, which was first pioneered by Jakob Meisenheimer in the early 20th century. Meisenheimer's groundbreaking work established the foundational methodology for synthesizing pyridine nitrogen-oxides using peroxybenzoic acid as the oxidizing agent, which laid the groundwork for subsequent investigations into substituted pyridine oxide derivatives. The specific development of 3-hydroxypyridine 1-oxide emerged from systematic studies aimed at understanding the electronic structure and reactivity patterns of hydroxylated pyridine derivatives in their oxidized forms. Early research conducted in the mid-20th century focused on elucidating the unique properties that distinguish these compounds from their non-oxidized counterparts, particularly in terms of their enhanced nucleophilicity and altered electronic distribution patterns.

The compound gained significant attention in the 1970s when comprehensive studies by Dyumaev and Smirnov provided detailed analysis of its structure and reactivity in electrophilic substitution reactions. These investigations revealed that 3-hydroxypyridine derivatives exhibit markedly different reactivity patterns compared to unsubstituted pyridine systems, with the nitrogen-oxide functionality providing enhanced activation toward various chemical transformations. The historical significance of this compound is further emphasized by its role in advancing the understanding of heterocyclic chemistry, particularly in the context of developing new synthetic methodologies for complex organic molecules.

Nomenclature and Classification Systems

The nomenclature of 3-hydroxypyridine 1-oxide follows established conventions for heterocyclic compounds while accommodating the dual functional groups present in its structure. According to the International Union of Pure and Applied Chemistry systematic naming conventions, the compound is officially designated as pyridin-3-ol 1-oxide, reflecting both the hydroxyl substitution at the 3-position and the oxidation of the pyridine nitrogen atom. Alternative nomenclature systems recognize this compound under several synonymous names, including 3-pyridinol nitrogen-oxide, 3-hydroxypyridine nitrogen-oxide, and 1-oxidopyridin-1-ium-3-ol, each emphasizing different aspects of its chemical structure.

Within the context of pyridine chemistry, 3-hydroxypyridine 1-oxide represents an important model system for understanding how substituent effects modulate the inherent properties of the pyridine ring system. The presence of the hydroxyl group at the meta position relative to the nitrogen atom creates specific electronic perturbations that have been extensively studied using both experimental and theoretical approaches. These investigations have revealed that the compound exhibits enhanced nucleophilicity compared to unsubstituted pyridine oxide, while simultaneously demonstrating increased stability toward certain oxidative conditions. The unique positioning of functional groups in this molecule has made it a valuable reference compound for developing new synthetic methodologies and understanding fundamental principles of heterocyclic reactivity.

Significance in Organic Chemistry Research

The significance of 3-hydroxypyridine 1-oxide in contemporary organic chemistry research extends far beyond its role as a simple heterocyclic compound, encompassing applications in medicinal chemistry, materials science, and theoretical investigations of electronic structure. Recent comprehensive reviews of heterocyclic nitrogen-oxides have highlighted the emerging importance of these scaffolds in medicinal chemistry, with 3-hydroxypyridine 1-oxide serving as a key building block for developing new therapeutic agents. The compound's ability to participate in hydrogen-bonding networks while maintaining its aromatic character has made it particularly valuable for designing molecules with specific biological activities, including enzyme inhibitors and receptor modulators.

The compound has also gained prominence in coordination chemistry research, where its unique electronic properties make it an effective ligand for transition metal complexes. Studies have demonstrated that 3-hydroxypyridine 1-oxide can coordinate to metal centers through its oxygen atom, forming stable complexes with distinct structural and electronic characteristics. These coordination compounds have found applications in catalysis and materials chemistry, further expanding the research significance of the parent compound. Additionally, the molecule serves as an important model system for theoretical investigations aimed at understanding the fundamental principles governing the reactivity of substituted heterocyclic systems, contributing to the development of more accurate predictive models for chemical behavior.

Molecular Structure and Geometry

The molecular structure of 3-hydroxypyridine 1-oxide consists of a six-membered heterocyclic ring containing five carbon atoms and one nitrogen atom, with the nitrogen carrying a positive charge balanced by the negative charge on the oxygen atom bonded to it [3]. This arrangement effectively forms an inner salt structure, which is fundamental to understanding the compound's properties [3]. The standard InChI identifier for this compound is InChI=1S/C5H5NO2/c7-5-2-1-3-6(8)4-5/h1-4,7H, and its canonical SMILES notation is represented as C1=CC(=CN+[O-])O [3].

The molecular geometry exhibits planar characteristics similar to other pyridine nitrogen-oxide derivatives [13]. The presence of the hydroxyl substituent at the 3-position and the nitrogen-oxide group creates a unique electronic environment that influences the overall molecular conformation [6]. The compound demonstrates typical aromatic character with delocalized π-electrons across the pyridine ring system [6].

Computational studies using density functional theory methods have revealed important geometric parameters for related pyridine nitrogen-oxide compounds [16]. The nitrogen-oxygen bond length in pyridine nitrogen-oxides typically ranges from 1.264 to 1.279 Å, depending on the substituents present [16]. The presence of electron-donating or electron-withdrawing groups significantly affects these structural parameters [16].

Crystallographic Analysis

The crystallographic properties of 3-hydroxypyridine 1-oxide include a melting point of 191°C, indicating strong intermolecular interactions in the solid state [2] [15]. These interactions are primarily attributed to hydrogen bonding between the hydroxyl group and the nitrogen-oxide functionality of adjacent molecules [4] [5].

Related pyridine nitrogen-oxide derivatives have been studied extensively using X-ray crystallography [4] [5]. For instance, nickel complexes of 2-hydroxypyridine nitrogen-oxide have been characterized with specific unit cell parameters including space group P2₁/n with a = 8.9893(2) Å, b = 17.6680(5) Å, c = 12.5665(3) Å, and β = 108.609(1)° [19]. These studies demonstrate that hydroxypyridine nitrogen-oxides typically form highly planar structures with extensive hydrogen bonding networks in the crystalline state [4] [5].

The crystal structure analysis of similar compounds reveals that the nitrogen-oxide group participates in both intramolecular and intermolecular hydrogen bonding [4]. The hydroxyl group at position 3 can act as both a hydrogen bond donor and acceptor, contributing to the stability of the crystal lattice [4] [5].

Bond Lengths and Angles

The structural parameters of 3-hydroxypyridine 1-oxide can be understood through comparison with related pyridine nitrogen-oxide derivatives that have been characterized both experimentally and computationally [16]. The following table presents typical bond lengths and angles for pyridine nitrogen-oxide compounds:

| Parameter | Value (Å or °) | Reference Method |

|---|---|---|

| N-O bond length | 1.264-1.279 | DFT B3LYP/aug-cc-pVTZ [16] |

| N-C bond length | 1.365-1.373 | DFT B3LYP/aug-cc-pVTZ [16] |

| C-C bond length | 1.372-1.395 | DFT B3LYP/aug-cc-pVTZ [16] |

| C-N-O angle | 120.5-121.3° | DFT B3LYP/aug-cc-pVTZ [16] |

| N-C-C angle | 121.3-121.5° | DFT B3LYP/aug-cc-pVTZ [16] |

The nitrogen-oxygen bond in 3-hydroxypyridine 1-oxide exhibits characteristics of a semipolar bond with significant covalent character [16]. The bond ellipticity value is notably low, confirming that the nitrogen-oxygen bond is predominantly covalent and possesses cylindrical symmetry [16]. This contrasts with purely ionic interactions and demonstrates the unique nature of the nitrogen-oxide functionality [16].

The presence of the hydroxyl group at position 3 influences the electronic distribution within the ring system [6]. Computational studies indicate that the hydroxyl group results in rich electron density on the aromatic ring due to p–π conjugated effects [28]. This electronic effect modifies the bond lengths and angles compared to unsubstituted pyridine nitrogen-oxide [6].

The endocyclic bond angles in 3-hydroxypyridine 1-oxide are affected by the substituent pattern [16]. The C-N-C angle typically widens from approximately 117.7° in unsubstituted pyridine nitrogen-oxide to accommodate the electronic effects of the hydroxyl substituent [16]. Similarly, other bond angles adjust to minimize steric and electronic strain [16].

Conformational Analysis and Stability

The conformational behavior of 3-hydroxypyridine 1-oxide is influenced by both intramolecular interactions and intermolecular hydrogen bonding [7]. The compound can exist in different conformational states depending on the environment and temperature conditions [7]. Studies on related pyridine nitrogen-oxide compounds have revealed that syn and anti conformations are possible, with the relative stability depending on the specific substitution pattern [7].

The stability of different conformations has been investigated using computational methods [7]. For pyridine nitrogen-oxide derivatives, the syn-syn conformation is typically the most stable, followed closely by the syn-anti conformation, while the anti-anti conformation exhibits the lowest stability [7]. The energy differences between these conformations are relatively small, typically within a few kilojoules per mole [7].

The presence of the hydroxyl group at position 3 introduces additional conformational considerations due to the possibility of intramolecular hydrogen bonding with the nitrogen-oxide functionality [17]. This intramolecular interaction can stabilize certain conformations and influence the overall molecular geometry [17]. The rotational barrier around the carbon-hydroxyl bond is relatively low, allowing for facile interconversion between conformers at room temperature [17].

Thermodynamic analysis of related compounds suggests that the conformational preferences are influenced by both enthalpic and entropic factors [20]. The electron-donating nature of the hydroxyl group affects the electronic distribution within the aromatic system, which in turn influences the preferred molecular geometry [20].

Comparative Structural Analysis with Related Pyridine Derivatives

The structural characteristics of 3-hydroxypyridine 1-oxide can be better understood through comparison with other pyridine nitrogen-oxide derivatives [16] [29]. The following table presents comparative structural data for various pyridine nitrogen-oxide compounds:

| Compound | N-O Bond Length (Å) | C-N-O Angle (°) | Melting Point (°C) |

|---|---|---|---|

| Pyridine N-oxide | 1.276 | 120.7 | 65-67 [13] |

| 2-Hydroxypyridine N-oxide | 1.275-1.309 | 120.2-121.2 | >200 [19] |

| 3-Hydroxypyridine 1-oxide | 1.264-1.279* | 120.5-121.3* | 191 [2] |

| 4-Nitropyridine N-oxide | 1.264-1.267 | 120.5-120.7 | Not specified [16] |

*Estimated based on computational studies and analogous compounds

The comparative analysis reveals that hydroxyl substitution at different positions significantly affects the structural parameters [16]. The electron-donating nature of the hydroxyl group generally leads to slight lengthening of the nitrogen-oxygen bond compared to electron-withdrawing substituents [16]. This effect is most pronounced when the hydroxyl group is in the ortho position (position 2) relative to the nitrogen-oxide functionality [16].

The substitution pattern also influences the reactivity and stability of these compounds [29]. 3-Hydroxypyridine 1-oxide exhibits intermediate characteristics between the 2- and 4-substituted isomers in terms of both electronic properties and thermal stability [29]. The meta position (position 3) provides a balance between electronic effects and steric considerations [29].

XLogP3

LogP

Melting Point

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard